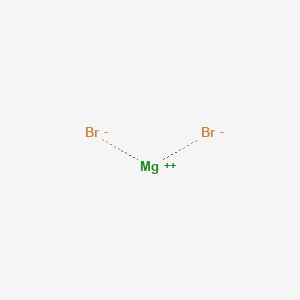

溴化镁 (MgBr2)

描述

Magnesium bromide (MgBr2) is a chemical compound composed of two elements, magnesium and bromine. It is an ionic compound, meaning it is composed of positively charged magnesium cations and negatively charged bromide anions. MgBr2 is a white crystalline solid at room temperature and is soluble in water. It is used in a variety of applications, including scientific research, laboratory experiments, and medical treatments.

科学研究应用

聚合过程中的催化剂

溴化镁 (MgBr2) 是异丁烯基乙烯醚环扩张阳离子聚合中一种有效的催化剂,可合成环状聚合物。这一过程因其相较于传统催化剂(如 SnBr4)的优势而具有重要意义,它提供了多种环状分子作为引发剂,并允许极性基团进入合成环状聚合物中,同时保持其环状拓扑 (Daito 等人,2021)。

电池电解质中的电化学行为

溴化镁在可充电镁电池电解质系统中镁金属的电化学行为中起着至关重要的作用。研究表明,含有 MgBr2 的电解质系统表现出镁沉积和溶解的可逆电流响应,这极大地促进了这些电池的性能和效率 (Kim 等人,2016)。

硅格氏试剂的合成

在硅基镁试剂的合成中,MgBr2 用在锂到镁的转金属化步骤中。这一过程对于制备稳定且可储存的硅格氏试剂非常重要,这些试剂随后用于铁和钴催化的交叉偶联反应 (Xue 等人,2018)。

固液平衡研究

涉及 MgBr2 在不同温度下的四元体系中固液平衡的研究为理解这些体系的结晶和相行为提供了有价值的数据,这对于各种工业应用至关重要 (Liu 等人,2017)。

镁电极的钝化

溴化镁是研究块状镁阳极电化学循环过程中钝化效应的关键。它在钝化动力学和腐蚀效应中的作用有助于理解镁基电池的性能和耐久性 (Wetzel 等人,2015)。

镁电池的聚合物电解质

基于聚偏二氟乙烯和溴化镁等材料的导镁离子聚合物电解质的研究对可充电镁电池表现出了可喜的结果。镁离子与这些电解质中电极的相互作用一直是重要的研究领域 (Mesallam 等人,2020)。

未来方向

Magnesium bromide (MgBr2) was found to be an effective catalyst for the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator leading to the syntheses of cyclic poly (IBVE)s . This could open up new avenues for the use of MgBr2 in polymer chemistry.

作用机制

Target of Action

Magnesium bromide (MgBr2) primarily targets the cationic polymerization of vinyl monomers . It acts as a catalyst in this process, facilitating the synthesis of complex organic molecules . It is particularly effective in the ring-expansion cationic polymerizations of isobutyl vinyl ether (IBVE) .

Mode of Action

MgBr2 interacts with its targets by initiating the polymerization process. It does this by acting as a catalyst for the ring-expansion cationic polymerizations of IBVE . The compound is initiated by a “cyclic” hemiacetal ester (HAE) bond-based initiator, leading to the syntheses of cyclic poly (IBVE)s . The choice of the quencher (e.g., DMF or DMSO) instead of methanol is crucial to the achievement .

Biochemical Pathways

The primary biochemical pathway affected by MgBr2 is the cationic polymerization of vinyl monomers . This pathway involves the transformation of monomers into polymers, a process that is crucial in the production of various synthetic materials .

Pharmacokinetics

It’s worth noting that mgbr2 is water-soluble and somewhat soluble in alcohol , which can influence its distribution and elimination in a hypothetical biological context.

Result of Action

The result of MgBr2’s action is the synthesis of cyclic poly (IBVE)s . This is achieved through the ring-expansion cationic polymerizations of IBVE . The resultant polymers have unique physical properties and functions, making them valuable in various industrial applications .

Action Environment

The action of MgBr2 can be influenced by environmental factors. For instance, the choice of the quencher is crucial to the achievement of the polymerization process . Additionally, the release of bromine compounds into the atmosphere contributes to ozone depletion , highlighting the importance of adhering to rigorous safety protocols and environmental regulations when using this compound .

生化分析

Biochemical Properties

Magnesium bromide plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst. It is involved in various organic synthesis reactions, such as aldol reactions . Magnesium bromide interacts with enzymes, proteins, and other biomolecules, modifying their catalytic properties. For instance, it has been used to enhance the catalytic properties of palladium on charcoal . Additionally, magnesium bromide has been used as a tranquilizer and anticonvulsant for treating nervous disorders .

Cellular Effects

Magnesium bromide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions. Magnesium bromide’s role as a Lewis acid catalyst allows it to participate in biochemical reactions that are crucial for cellular metabolism .

Molecular Mechanism

At the molecular level, magnesium bromide exerts its effects through binding interactions with biomolecules. As a Lewis acid, it can coordinate with electron-rich species, facilitating various chemical reactions. Magnesium bromide can also influence enzyme activity by either inhibiting or activating specific enzymes. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium bromide can change over time. The compound’s stability and degradation are important factors to consider. Magnesium bromide is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that magnesium bromide can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of magnesium bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a tranquilizer or anticonvulsant. At higher doses, magnesium bromide can have toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Magnesium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role as a Lewis acid catalyst allows it to participate in reactions that are essential for metabolic processes .

Transport and Distribution

Within cells and tissues, magnesium bromide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of magnesium bromide are crucial for its biochemical and cellular effects .

Subcellular Localization

Magnesium bromide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of magnesium bromide can affect its activity and function, as it interacts with various biomolecules within different cellular environments .

属性

IUPAC Name |

magnesium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKOJUMXQWKQG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064865 | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7789-48-2 | |

| Record name | Magnesium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

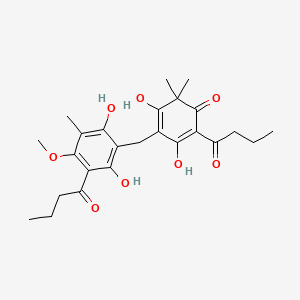

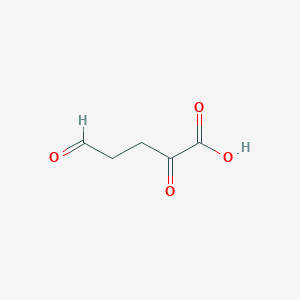

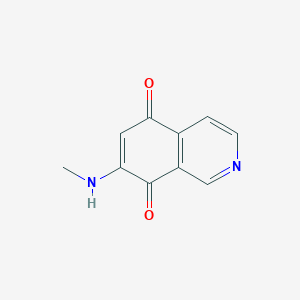

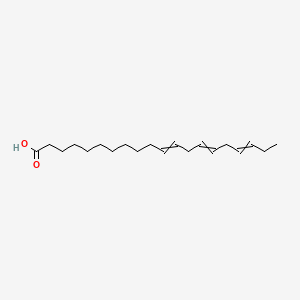

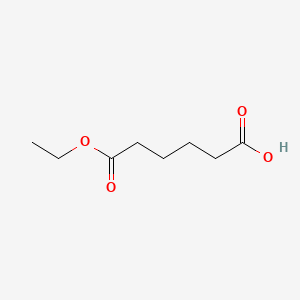

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。